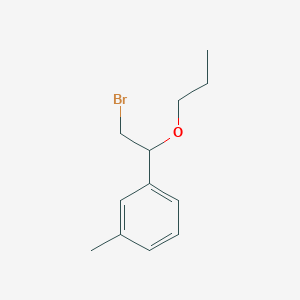![molecular formula C26H32N2O5 B13633708 2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid](/img/structure/B13633708.png)
2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid is a complex organic compound known for its unique structural properties. This compound is often used in various scientific research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid typically involves multiple steps. The process begins with the protection of the amino group using a fluorenylmethyloxycarbonyl (Fmoc) group. This is followed by the coupling of the protected amino acid with other reactants under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of protein interactions and enzyme mechanisms.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-5-yl)propanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid is unique due to its specific structural configuration, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over molecular interactions.
特性
分子式 |
C26H32N2O5 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC名 |
2-[[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]amino]methyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C26H32N2O5/c1-4-9-23(24(29)27-14-21(16(2)3)25(30)31)28-26(32)33-15-22-19-12-7-5-10-17(19)18-11-6-8-13-20(18)22/h5-8,10-13,16,21-23H,4,9,14-15H2,1-3H3,(H,27,29)(H,28,32)(H,30,31)/t21?,23-/m0/s1 |
InChIキー |
FQLGYECTHJRYHM-YANBTOMASA-N |
異性体SMILES |
CCC[C@@H](C(=O)NCC(C(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CCCC(C(=O)NCC(C(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



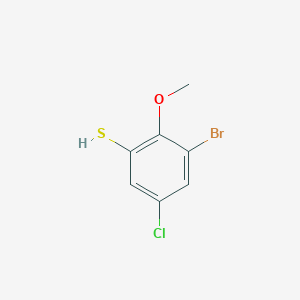
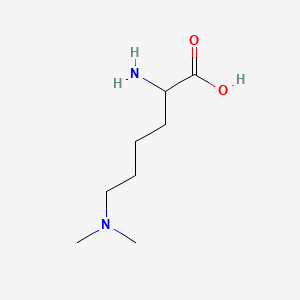
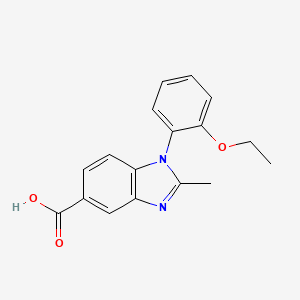
![2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide](/img/structure/B13633647.png)
![8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13633662.png)

![2-[(Tert-butoxycarbonyl)amino]-4-(pyrazol-1-yl)butyric acid](/img/structure/B13633669.png)
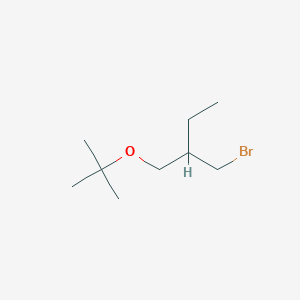
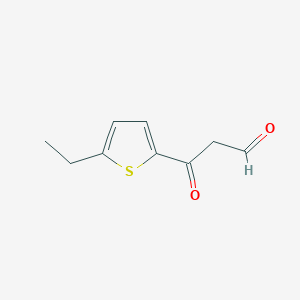
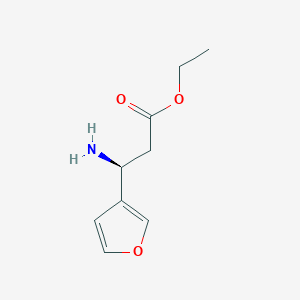
![1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13633695.png)

